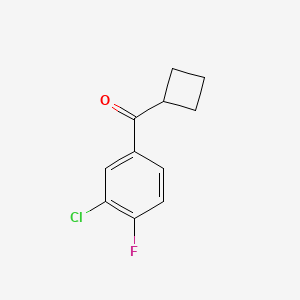

3-Chloro-4-fluorophenyl cyclobutyl ketone

Descripción

3-Chloro-4-fluorophenyl cyclobutyl ketone (CAS: 898790-88-0) is a halogenated aromatic ketone featuring a cyclobutyl ring attached to a substituted phenyl group. Its molecular formula is C₁₁H₁₀ClFO, with a molecular weight of 212.65 g/mol (inferred from cyclopentyl analog data in ). The compound combines a strained four-membered cyclobutyl ring with electron-withdrawing chloro and fluoro substituents on the phenyl ring, influencing its electronic, steric, and physicochemical properties.

Propiedades

IUPAC Name |

(3-chloro-4-fluorophenyl)-cyclobutylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO/c12-9-6-8(4-5-10(9)13)11(14)7-2-1-3-7/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIHPGSAKSWCOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642536 | |

| Record name | (3-Chloro-4-fluorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-88-0 | |

| Record name | (3-Chloro-4-fluorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Friedel-Crafts Acylation Route

- Starting Materials: 3-chloro-4-fluorobenzene derivatives and cyclobutanone or cyclobutyl acid chloride

- Catalysts: Lewis acids such as aluminum chloride (AlCl3) or other suitable catalysts

- Solvents: Non-polar solvents like dichloromethane or chloroform

- Procedure:

- The aromatic ring bearing chloro and fluoro substituents is reacted with cyclobutanone or its acid chloride derivative in the presence of a Lewis acid catalyst.

- The acylation occurs at the aromatic ring to form the ketone linkage.

- The reaction mixture is quenched, and the product is purified by crystallization or chromatography.

- Notes: Temperature control is critical to avoid polyacylation or side reactions. The reaction is typically conducted at low to moderate temperatures (0–40 °C).

Organometallic Addition to Cyclobutanone

- Reagents: 3-chloro-4-fluorophenyl lithium or Grignard reagents prepared from the corresponding aryl halides

- Procedure:

- Preparation of the aryl lithium or Grignard reagent from 3-chloro-4-fluorobromobenzene or iodide by metal-halogen exchange or direct metal insertion.

- Addition of this organometallic reagent to cyclobutanone at low temperature (e.g., -78 °C) to form the corresponding tertiary alcohol intermediate.

- Oxidation of the alcohol to the ketone using mild oxidants such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane.

- Optimization: Studies show that adding cyclobutanone before the full addition of n-butyllithium at -78 °C improves yield significantly (up to ~47% in related systems).

Acid Chloride Intermediate Route

- Preparation of Acid Chloride:

- Conversion of 3-chloro-4-fluorobenzoic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl2).

- Subsequent Reaction:

- Reaction of the acid chloride with cyclobutyl organometallic reagents or nucleophiles to form the ketone.

- Purification: Crystallization from solvents such as ethyl acetate and water washing steps to remove impurities.

Reaction Conditions and Optimization Data

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): Confirms aromatic substitution pattern and ketone formation.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Infrared Spectroscopy (IR): Carbonyl stretch around 1700 cm⁻¹ confirms ketone group.

- Chromatography: Used for purity assessment and isolation of the product.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity:

Research indicates that 3-Chloro-4-fluorophenyl cyclobutyl ketone exhibits potential antitumor properties. It has been studied as an inhibitor of specific enzymes involved in cancer progression. For instance, it has shown effectiveness against certain types of cancer cells by inhibiting the activity of Janus kinases (JAK), which are crucial in cell signaling pathways associated with cancer and inflammatory diseases .

Transglutaminase Inhibition:

This compound has also been identified as a transglutaminase inhibitor. Transglutaminases are enzymes implicated in various pathological conditions, including neurodegenerative diseases and certain cancers. By inhibiting these enzymes, this compound may prevent abnormal protein crosslinking, offering therapeutic potential for related diseases .

Synthetic Applications

Intermediate in Organic Synthesis:

this compound serves as an important synthetic intermediate in the preparation of more complex organic molecules. Its unique cyclobutyl structure allows for various transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals. The compound can undergo reactions such as nucleophilic substitutions and cycloadditions, facilitating the creation of diverse chemical entities .

Material Science:

In material science, this compound can be utilized to develop new materials with desirable properties. Its fluorinated aromatic structure contributes to enhanced thermal stability and chemical resistance, making it suitable for applications in coatings and polymers. The incorporation of such compounds into materials can improve their performance under harsh conditions .

Case Studies

Study on Antitumor Activity:

A study published in a peer-reviewed journal explored the antitumor effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a lead compound for further development in cancer therapy .

Transglutaminase Inhibition Research:

Another research effort focused on the inhibitory effects of this compound on transglutaminases. The study highlighted its mechanism of action and provided insights into its therapeutic implications for diseases associated with protein misfolding and aggregation, such as Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of 3-Chloro-4-fluorophenyl cyclobutyl ketone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in a range of chemical transformations, making it a valuable tool in synthetic chemistry.

Comparación Con Compuestos Similares

Cycloalkyl Phenyl Ketones: Reactivity and Stability

Cyclopentyl Analog (3-Chloro-4-fluorophenyl cyclopentyl ketone)

- Molecular Formula : C₁₂H₁₂ClFO; Molecular Weight : 226.68 g/mol .

- The cyclopentyl analog replaces the cyclobutyl ring with a five-membered cycloalkyl group, reducing ring strain. Kinetic studies show that cycloalkyl phenyl ketones exhibit reactivity trends dependent on ring size. In sodium borohydride reductions at 0°C, cyclobutyl phenyl ketones react 0.23 times faster than acetophenone, while cyclopentyl analogs react 0.36 times faster . This suggests cyclobutyl’s moderate reactivity due to partial strain relief compared to cyclopropyl (0.12) but lower than cyclopentyl.

Reduction Behavior

- Reduction of phenyl cyclobutyl ketone with triethylsilane proceeds faster than cyclopropyl analogs but slower than cyclopentyl derivatives. For example, phenyl cyclobutyl ketone forms phenylcyclobutylmethane and phenylcyclopentane under trifluoroacetic acid conditions, whereas cyclopentyl ketones yield more stable products .

| Cycloalkyl Group | Relative Reduction Rate (0°C) | Major Products |

|---|---|---|

| Cyclopropyl | 0.12 | N/A |

| Cyclobutyl | 0.23 | Phenylcyclobutylmethane |

| Cyclopentyl | 0.36 | Phenylcyclopentane |

4-Chloro-4'-fluorobutyrophenone

- Molecular Formula : C₁₀H₁₀ClFO; Molecular Weight : 200.64 g/mol .

- This linear-chain analog lacks the cyclobutyl ring, instead featuring a four-carbon chain. The absence of ring strain reduces reactivity but increases flexibility.

Oxetane Bioisosteres: Lipophilicity Trends

- 3,3-Diaryloxetanes (e.g., oxetane replacing ketone):

- Oxetanes generally increase lipophilicity by 0.1–0.7 log D units compared to ketones, though trends vary. For example, indole-based oxetanes show +0.58 log D , while p-methoxyphenyl oxetanes exhibit −0.30 log D .

- Cyclobutyl ketones likely occupy an intermediate lipophilicity range between linear ketones and oxetanes, though experimental data are needed.

Halogen-Substituted Derivatives: Electronic Effects

- 3-Chloro-4-fluoropyridine Derivatives (e.g., 3-chloro-4-fluorothiophenol): Halogen positioning influences electronic effects.

Actividad Biológica

3-Chloro-4-fluorophenyl cyclobutyl ketone is an organic compound characterized by the presence of a cyclobutyl ring attached to a ketone functional group, along with a substituted aromatic ring. Its molecular formula is CHClF, and it has a molecular weight of 212.65 g/mol. The unique structural features of this compound, including the chloro and fluoro substituents, contribute to its potential biological activities.

The synthesis of this compound can be achieved through various methods, including:

- Electrophilic Aromatic Substitution : Utilizing chlorination and fluorination reactions to introduce the halogen atoms onto the phenyl ring.

- Cyclobutyl Ring Formation : Employing cyclization reactions to form the cyclobutyl structure adjacent to the ketone group.

These methods highlight the compound's versatility in organic synthesis, particularly in medicinal chemistry where halogenated compounds are often explored for their enhanced biological properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites of enzymes, thereby blocking substrate access and reducing enzyme activity. For instance, it has shown potential in inhibiting tyrosinase (EC 1.14.18.1), which is involved in melanin production .

- G-Protein Coupled Receptors : Preliminary studies suggest that similar compounds interact with G-protein coupled receptors, which could provide insights into their pharmacodynamics .

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary investigations have suggested that this compound may possess antimicrobial effects, making it a candidate for further exploration in infectious disease treatment .

- Anticancer Activity : Similar halogenated phenyl ketones have been studied for their potential anticancer properties. The presence of halogens can enhance the reactivity and binding affinity of these compounds towards cancer-related targets .

Case Studies

-

Tyrosinase Inhibition Study :

- A study demonstrated that incorporating the 3-chloro-4-fluorophenyl fragment into new chemotypes significantly improved inhibition against tyrosinase from Agaricus bisporus. The docking analysis confirmed that this fragment enhances binding affinity, suggesting its importance in developing effective inhibitors .

- Gastrointestinal Cancer Research :

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, receptor interaction |

| 4-Fluorophenyl derivatives | Anticancer | Enzyme inhibition |

| Other halogenated phenyl ketones | Variable (antimicrobial/anticancer) | Various mechanisms |

Q & A

Q. How can this compound be leveraged in materials science research?

- Methodological Answer :

- Polymer Precursor : Incorporate into thermally stable polyketones via condensation polymerization.

- Liquid Crystals : Functionalize with mesogenic groups; the rigid cyclobutyl core and halogens enhance anisotropic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.